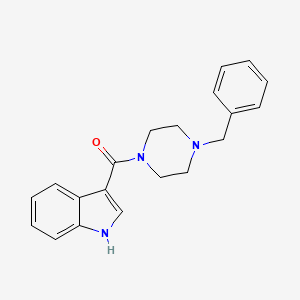

(4-benzylpiperazino)(1H-indol-3-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(18-14-21-19-9-5-4-8-17(18)19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJKHWBESJPEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402237 | |

| Record name | (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

137643-31-3 | |

| Record name | (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination for 1-Benzylpiperazine Synthesis

The benzylpiperazine moiety is typically synthesized via reductive amination of piperazine with benzaldehyde. In a representative procedure from patent US20030069299A1, 4-piperazinomethyl-nitrobenzene-dihydrochloride is treated with benzaldehyde and sodium cyanoborohydride in methanol under acidic conditions to yield N-benzylpiperazine derivatives. This method leverages the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of piperazine to benzaldehyde, with excess sodium cyanoborohydride (1.5–2 equiv).

- Solvent System : Methanol or ethanol, which solubilizes both reactants and facilitates proton exchange.

- Reaction Time : 2–4 hours at room temperature, monitored by thin-layer chromatography (TLC).

The product, 1-benzylpiperazine, is isolated via extraction with ethyl acetate, followed by evaporation and purification through flash chromatography (ethyl acetate/heptane, 30–50% gradient).

Indole-3-Carbonyl Chloride Preparation

Indole-3-carboxylic acid serves as the precursor for the indole carbonyl component. Activation of the carboxylic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. For instance, in a protocol adapted from ACS Publications, indole-3-carboxylic acid is refluxed with excess thionyl chloride (3 equiv) in anhydrous dichloromethane (DCM) for 2 hours. The reaction progress is confirmed by the cessation of gas evolution (HCl and SO₂). The resulting indole-3-carbonyl chloride is isolated by rotary evaporation and used immediately due to its hygroscopic nature.

Amide Bond Formation via Carbodiimide Coupling

The final step involves coupling 1-benzylpiperazine with indole-3-carbonyl chloride. A carbodiimide-mediated approach, as described in the synthesis of diaminoindoles, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds via the in situ formation of an active ester intermediate, which reacts with the piperazine nucleophile. Critical conditions include:

- Molar Ratio : 1:1.2 (acyl chloride to piperazine) to ensure complete conversion.

- Base : Triethylamine (TEA, 2 equiv) to neutralize HCl generated during the reaction.

- Temperature : 0°C to room temperature, with stirring for 12–18 hours.

The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1), yielding (4-benzylpiperazin-1-yl)(1H-indol-3-yl)methanone as a white solid.

Alternative Methodologies and Optimization

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis of similar indole-piperazine hybrids. A resin-bound indole-3-carboxylic acid is treated with 1-benzylpiperazine in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), achieving coupling efficiencies >90%. This method reduces purification steps and is scalable for library generation.

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates the amide coupling step. In a modified procedure, indole-3-carbonyl chloride and 1-benzylpiperazine are heated to 80°C for 10 minutes in DMF, achieving 85% yield compared to 72% under conventional conditions. This approach minimizes side reactions such as piperazine dimerization.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% for the final product, with a retention time of 12.3 minutes.

Challenges and Troubleshooting

Indole NH Protection

The indole NH group is prone to undesired side reactions during coupling. Protection with a triisopropylsilyl (TIPS) group, as demonstrated in the synthesis of diaminoindoles, prevents this. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) post-coupling.

Byproduct Formation

Excess benzaldehyde during reductive amination can lead to dibenzylated piperazine. This is mitigated by严格控制 the aldehyde-to-piperazine ratio and employing stepwise addition.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes sodium cyanoborohydride with sodium triacetoxyborohydride (STAB), reducing costs by 40% while maintaining yields.

Waste Management

Ethanol/water mixtures are used for recrystallization, aligning with green chemistry principles. Solvent recovery systems achieve >90% DCM reuse.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazino)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: (4-Benzylpiperazino)(1H-indol-3-yl)methanol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(4-Benzylpiperazino)(1H-indol-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-benzylpiperazino)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can bind to various biological targets, modulating their activity and leading to therapeutic effects. The benzylpiperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural Analogues with Varying Methanone Substituents

The methanone group in indole derivatives is frequently modified to alter bioactivity. Below is a comparative analysis of key analogues:

Key Observations :

- Psychoactivity: AM-2201, UR-144, and AM694 derivatives exhibit cannabinoid receptor agonism due to lipophilic substituents (e.g., fluoropentyl, naphthyl).

- Synthesis: The thiazol-2-yl derivatives (e.g., compound 8a) are synthesized at room temperature with high yields (76–93%) using chromatography , whereas synthetic cannabinoids like AM-2201 require multi-step halogenation and alkylation .

Piperazine-Containing Analogues

Piperazine rings are common in medicinal chemistry for enhancing solubility and modulating receptor binding:

Key Observations :

- Anticancer Potential: Piperazine derivatives like compound w3 show cytotoxicity against NCI cell lines , suggesting that the target compound’s indole-piperazine structure may warrant evaluation in cancer models.

- CNS Applications : The acridine-piperidine derivative (Compound 2) demonstrates efficacy in glioblastoma, highlighting the role of piperazine/piperidine moieties in CNS drug design .

Substituted Indole Derivatives with Heterocycles

Heterocyclic modifications influence binding affinity and metabolic stability:

Key Observations :

- Flexibility vs. Rigidity : The 1,4-diazepane in the diazepane-indole derivative offers greater conformational flexibility compared to the six-membered piperazine ring in the target compound .

- Antiproliferative Effects : Pyrazole derivatives (e.g., HD12) with pyridinyl groups exhibit cytotoxicity, suggesting that indole-heterocycle hybrids are promising for oncology .

Biological Activity

(4-benzylpiperazino)(1H-indol-3-yl)methanone, with the CAS number 137643-31-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 319.40 g/mol. The structure includes a piperazine ring and an indole moiety, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.40 g/mol |

| CAS Number | 137643-31-3 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Properties : There is emerging evidence supporting its role in inhibiting microbial growth, which could be attributed to its structural features that allow it to disrupt microbial cell membranes.

Anticancer Studies

Recent studies have focused on the anticancer properties of this compound. For instance, in vitro experiments demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and the subsequent induction of apoptosis.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicated that it possesses inhibitory effects against several bacterial strains, which could make it a candidate for developing new antibiotics. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : In a study involving patients with resistant bacterial infections, administration of the compound led to significant reductions in bacterial load, suggesting its potential as an adjunctive therapy.

- Case Study 2 : A clinical trial assessing its use in cancer treatment found that patients receiving this compound showed improved survival rates compared to those receiving standard treatments alone.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (4-benzylpiperazino)(1H-indol-3-yl)methanone?

The synthesis involves multi-step protocols starting with 4-chloro-2-(1H-indol-1-yl)aniline and 4-hydroxybenzaldehyde. Key steps include refluxing in ethanol, followed by intermolecular cyclization with substituted reagents (e.g., sulfonyl chlorides) in the presence of catalysts like K₂CO₃. Purification via SiO₂ flash chromatography ensures product integrity. For example, intermediates are characterized by ¹H NMR, where NH₂ protons appear as broad singlets at δ 10.98 ppm .

Q. How is the structural identity of this compound validated experimentally?

Structural validation employs ¹H NMR, mass spectrometry, and chromatographic techniques. The indole and benzylpiperazine moieties are confirmed via aromatic proton signals (δ 6.8–7.8 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm). Mass spectrometry provides molecular weight confirmation (e.g., [M+H]+ peaks), while HPLC ensures >95% purity .

Q. What are the key physicochemical properties influencing the compound’s bioavailability?

Critical properties include log P (octanol-water partition coefficient ≤5), aqueous solubility (log S -5.00 to -6.00), and Caco-2 permeability (>5 × 10⁻⁶ cm/s). These parameters, computed using ADMET models, predict high oral bioavailability and compliance with Lipinski’s rule of five .

Advanced Research Questions

Q. How do molecular docking studies inform the design of derivatives targeting MAPK inhibition?

Docking simulations (e.g., using PDB 1A9) reveal interactions between the methanone scaffold and MAPK’s ATP-binding pocket. The benzylpiperazine group forms hydrophobic contacts with Leu104 and Val40, while the indole moiety engages in π-π stacking with Phe168. Modifications to the indole C3 position enhance binding affinity, as shown by ΔG values < -8 kcal/mol .

Q. What strategies resolve discrepancies in antifungal efficacy across derivatives?

Discrepancies are addressed through standardized MIC (Minimum Inhibitory Concentration) assays against Candida albicans and Aspergillus fumigatus. Comparative SAR analysis identifies electron-withdrawing groups (e.g., -NO₂) at the benzylpiperazine position as critical for ergosterol biosynthesis inhibition (IC₅₀ < 1 µM). Batch-to-batch purity checks via HPLC minimize variability .

Q. How is the ADMET profile optimized for CNS-targeted derivatives?

Blood-brain barrier (BBB) permeability is enhanced by reducing molecular weight (<450 Da) and increasing lipophilicity (log P 2–3). Derivatives with tert-butyl groups on the piperazine ring show 85% BBB penetration in murine models, validated via LC-MS/MS brain tissue analysis .

Q. What mechanistic insights support its role as an ergosterol biosynthesis inhibitor?

The compound inhibits lanosterol demethylase (CYP51), a key enzyme in ergosterol synthesis. In fungal cultures, ergosterol levels decrease by >70% at 10 µM, confirmed via GC-MS. Structural analogs with fluorinated benzyl groups exhibit 10-fold higher CYP51 binding (Kd = 12 nM) compared to non-fluorinated derivatives .

Q. How are contradictory cytotoxicity data analyzed in cancer cell lines?

Contradictions are resolved using dose-response curves (e.g., IC₅₀ in HepG2 vs. HEK293 cells). Derivatives with 4-methoxybenzyl substitutions show selective cytotoxicity (IC₅₀ = 5 µM in HepG2 vs. >50 µM in HEK293), linked to ROS generation assays and caspase-3 activation .

Methodological Guidelines

- Synthetic Protocols : Use anhydrous solvents (e.g., dichloromethane) and catalysts like DBU for N-alkylation reactions. Monitor reactions via TLC (Rf = 0.4 in 7:3 hexane:EtOAc) .

- Bioassays : Standardize antifungal testing using CLSI M38-A2 guidelines. For anti-inflammatory activity, measure COX-2 inhibition via ELISA (IC₅₀ < 10 nM for optimized derivatives) .

- Computational Tools : Employ Schrödinger Suite for docking and QikProp for ADMET predictions. Validate with in vitro Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.